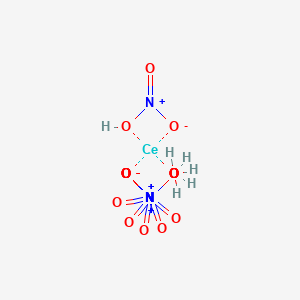

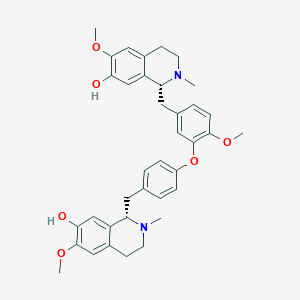

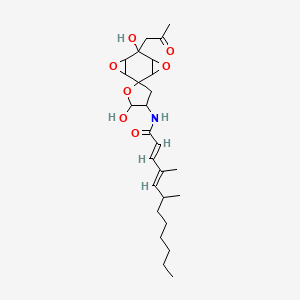

![molecular formula C61H109N11O13 B1254261 (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

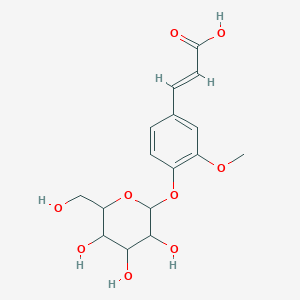

Cyclosporin A metabolite M13 is a cyclosporin A derivative that is cyclosporin A in which the residue-9 N-methylleucine moiety has undergone oxidation so as to introduce a hydroxy group at the carbon bearing the two methyl groups, while the residue-4 N-methylleucine moiety has undergone N-demethylation. It has a role as a drug metabolite. It is a cyclosporin A derivative and a tertiary alcohol. It derives from a cyclosporin A metabolite M1 and a cyclosporin A metabolite M21.

Scientific Research Applications

Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of specific organic compounds, which are precursors for antiviral compounds. This process involves complex reactions like single electron-transfer reduction and thermolysis (N. Ramesh, A. Klunder, B. Zwanenburg, 1999).

Chemical Constituents Analysis

- It's involved in the analysis of chemical constituents from specific plant species, leading to the isolation of novel compounds with potential biological activities, including cytotoxicities against various cell lines (Quan Liu et al., 2010).

Novel Conformationally Locked Carbocyclic Nucleosides

- The compound plays a role in the synthesis of novel conformationally locked carbocyclic nucleosides, which are important for the development of antiviral drugs (H. Hřebabecký et al., 2006).

Sialidase Inhibitors

- It has been used in the synthesis of analogues of sialic acids, which act as potential sialidase inhibitors. These compounds have significant implications in the treatment of diseases caused by viruses (B. Bernet, A. B. Murty, A. Vasella, 1990).

Absolute Configuration Proof

- Research involving this compound has led to the proof of the absolute configuration of other complex molecules, which is crucial in understanding their biological activities (S. Escher, W. Giersch, G. Ohloff, 1981).

Transannular Cyclization Reaction

- It has been utilized in transannular cyclization reactions of specific organic compounds, a process important in the synthesis of various pharmaceutical products (Kiyoharu Hayano, H. Shirahama, 1996).

Synthesis of Biologically Active Glycosides

- The compound is integral in synthesizing biologically active glycosides, particularly from marine sources, which have potential pharmaceutical applications (M. Honda et al., 1991).

Broad-Spectrum Antiviral Activity

- It has been used in the creation of nucleoside analogues with broad-spectrum antiviral activity, highlighting its importance in medicinal chemistry (Y. Qiu et al., 1998).

Total Synthesis and Structural Elucidation

- The compound aids in the total synthesis and structural elucidation of various organic compounds, which is vital for the development of synthetic methodologies in chemistry (J. S. Crossman, M. Perkins, 2006).

properties

Molecular Formula |

C61H109N11O13 |

|---|---|

Molecular Weight |

1204.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,28-octamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C61H109N11O13/c1-24-26-27-38(13)50(74)49-54(78)65-41(25-2)56(80)67(18)32-46(73)64-42(28-33(3)4)52(76)66-47(36(9)10)59(83)68(19)43(29-34(5)6)53(77)62-39(14)51(75)63-40(15)55(79)70(21)45(31-61(16,17)85)58(82)69(20)44(30-35(7)8)57(81)71(22)48(37(11)12)60(84)72(49)23/h24,26,33-45,47-50,74,85H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+/t38-,39+,40-,41+,42+,43+,44+,45+,47+,48+,49+,50-/m1/s1 |

InChI Key |

MKDBJZSSZKCAQL-AKQVMVHGSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

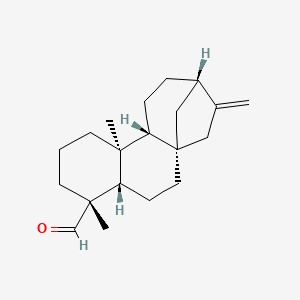

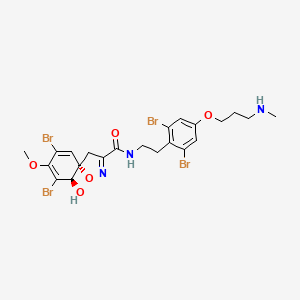

![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)